(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Description

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQDBSEMTZVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596887 | |

| Record name | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-15-7 | |

| Record name | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE chemical properties

An In-Depth Technical Guide to (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and relevant workflows for (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, a key organic building block in chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound, also known as (4-bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone, is a substituted aromatic amide.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 149105-15-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄BrNO | [2][3][4][5] |

| Molecular Weight | 268.15 g/mol | [3][4][5][6] |

| Predicted pKa | -1.50 ± 0.20 | [7] |

| Predicted XLogP3 | 2.8 | [6] |

| Purity (Commercial) | ≥97% | [4] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [4][7] |

Synthesis and Experimental Protocols

While specific peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, its structure lends itself to standard and well-established amide bond formation reactions. Below are two representative protocols based on common synthetic organic chemistry methods.

Protocol 1: Amide Coupling from Carboxylic Acid

This is the most common and versatile method, involving the activation of a carboxylic acid followed by reaction with an amine. The synthesis proceeds via the coupling of 4-bromo-3-methylbenzoic acid with pyrrolidine using a carbodiimide coupling agent like EDC with an additive such as HOBt to improve efficiency and minimize side reactions.[8]

Materials and Reagents:

-

4-bromo-3-methylbenzoic acid

-

Pyrrolidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add pyrrolidine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA (2.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Acylation from Aroyl Chloride

This method involves converting the carboxylic acid to a more reactive aroyl chloride, which then readily reacts with the amine.

Materials and Reagents:

-

4-bromo-3-methylbenzoyl chloride (can be prepared from the carboxylic acid using thionyl chloride or oxalyl chloride)

-

Pyrrolidine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve pyrrolidine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM in a flask cooled in an ice bath (0°C).

-

Acyl Chloride Addition: Slowly add a solution of 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification steps (4-6) as described in Protocol 1.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for producing this compound via the amide coupling reaction described in Protocol 1.

Caption: General workflow for amide coupling synthesis.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research data detailing specific biological activities or associated signaling pathways for this compound. It is primarily classified and sold as an organic building block for use in chemical synthesis and drug discovery research.[1] Its utility lies in its potential as an intermediate for constructing more complex molecules with potential pharmacological properties. The pyrrolidine moiety is a common scaffold in many biologically active compounds.[9]

References

- 1. 149105-15-7|(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE | 149105-15-7 [amp.chemicalbook.com]

- 3. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE CAS#: 149105-15-7 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. (4-Bromo-3-methylphenyl)-pyrrolidin-2-ylmethanone | C12H14BrNO | CID 82553717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-BROMO-3-METHYLPHENYL)(PYRROLIDIN-1-YL)METHANONE CAS#: 149105-15-7 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE (CAS 149105-15-7)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE is a synthetic chemical compound registered under CAS number 149105-15-7. Structurally, it is an amide derived from 4-bromo-3-methylbenzoic acid and pyrrolidine. This molecule is of significant interest to the drug discovery and development community, particularly as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The 4-bromo-3-methylphenyl moiety of this compound is a crucial component for developing selective PROTACs, potentially through a "bump-and-hole" strategy. This approach allows for the engineering of high-affinity interactions between the PROTAC and a modified target protein, thereby enhancing selectivity and potency. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and its core application in the field of targeted protein degradation.

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of this compound.

| Property | Value | Reference |

| CAS Number | 149105-15-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄BrNO | [1] |

| Molecular Weight | 268.15 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Synonyms | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | [1] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |

| logP (calculated) | 2.99 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction between 4-bromo-3-methylbenzoic acid and pyrrolidine. A common and efficient method involves the use of a coupling agent to activate the carboxylic acid.

Reaction Scheme:

Materials:

-

4-bromo-3-methylbenzoic acid

-

Pyrrolidine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Application in Targeted Protein Degradation

The primary application of this compound is as a synthetic intermediate in the construction of PROTACs. A PROTAC is a bifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound can be further functionalized, for example, through Suzuki or other cross-coupling reactions at the bromine position, to attach a linker and subsequently a POI-binding ligand. The pyrrolidine amide portion can serve as a stable structural element within the final PROTAC molecule.

The 4-bromo-3-methylphenyl group is particularly interesting for its potential use in a "bump-and-hole" strategy to engineer selectivity. In this approach, a "hole" is created in the target protein's binding pocket through site-directed mutagenesis (e.g., replacing a large amino acid with a smaller one). The "bump" on the ligand, in this case, the methyl group adjacent to the bromine, is designed to fit into this engineered hole. This ensures that the PROTAC binds with high affinity and selectivity to the mutated target protein, while having a reduced affinity for the wild-type protein, thereby minimizing off-target effects.

References

An In-depth Technical Guide to the Structure and Synthesis of Substituted Benzoylpyrrolidines

A note to the reader: Due to a lack of specific published data on "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone," this guide provides a detailed overview of the synthesis, structure, and potential biological relevance of closely related substituted N-benzoylpyrrolidines. The methodologies and principles described herein are directly applicable to the target molecule and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The N-benzoylpyrrolidine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively explore chemical space in drug design. When coupled with a substituted phenyl ring, the resulting methanone linkage creates a versatile backbone for introducing a wide array of functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties.

This technical guide will explore the synthesis, structural characterization, and potential biological applications of this class of compounds, using the synthesis of a representative N-benzoylpyrrolidine as a practical example.

Chemical Structure and Properties

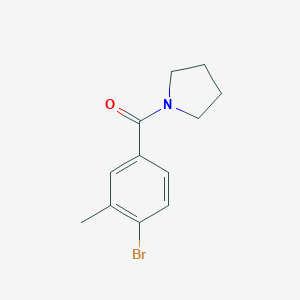

The core structure of "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" consists of a 4-bromo-3-methylphenyl group attached to the nitrogen of a pyrrolidine ring via a carbonyl linker.

Table 1: Physicochemical Properties of (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrNO | - |

| Molecular Weight | 268.15 g/mol | - |

| CAS Number | 149105-15-7 | - |

| Predicted Boiling Point | 391.9 ± 35.0 °C | [1] |

| Predicted Density | 1.416 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -1.50 ± 0.20 | [1] |

Synthesis

The most common and direct method for the synthesis of N-benzoylpyrrolidines is the Schotten-Baumann reaction. This involves the acylation of pyrrolidine with a substituted benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The logical workflow for the synthesis of a substituted N-benzoylpyrrolidine, such as the target molecule, can be visualized as a two-step process starting from the corresponding benzoic acid.

Caption: General workflow for synthesizing N-benzoylpyrrolidines.

Detailed Experimental Protocol (Exemplary)

This protocol describes a general procedure for the synthesis of a substituted N-benzoylpyrrolidine. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylbenzoic acid (1.0 equivalent).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) in excess, which also serves as the solvent.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-bromo-3-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

-

In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and a suitable base, such as triethylamine or pyridine (1.1-1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.05 equivalents) from Step 1 in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cooled pyrrolidine solution with vigorous stirring over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and benzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone.

Structural Characterization

While specific spectral data for the target molecule is not publicly available, the following table outlines the expected characteristic signals based on the analysis of similar structures.

Table 2: Predicted Spectral Data for (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Aromatic Protons: Signals in the range of 7.0-7.8 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and singlets).Pyrrolidine Protons: Two multiplets or broad triplets in the range of 3.4-3.7 ppm (protons adjacent to nitrogen) and 1.8-2.0 ppm (protons further from nitrogen).Methyl Protons: A singlet around 2.4 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of 168-172 ppm.Aromatic Carbons: Multiple signals between 120-140 ppm, including carbons attached to bromine and the methyl group.Pyrrolidine Carbons: Signals around 46-50 ppm (carbons adjacent to nitrogen) and 24-27 ppm (carbons further from nitrogen).Methyl Carbon: A signal around 20 ppm. |

| IR (Infrared Spectroscopy) | C=O Stretch (Amide): A strong absorption band in the region of 1630-1660 cm⁻¹.C-N Stretch: An absorption band around 1400-1450 cm⁻¹.Aromatic C-H Stretch: Signals above 3000 cm⁻¹.Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (267/269 for the bromine isotopes).Major Fragmentation Peaks: Fragments corresponding to the loss of the pyrrolidine ring, the benzoyl group, and other characteristic cleavages. |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone," the broader class of substituted benzoylpyrrolidines has been investigated for various pharmacological activities. For instance, some analogs have shown activity as monoamine transporter inhibitors, which are relevant in the treatment of neurological and psychiatric disorders.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, one could hypothesize that a molecule like "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" might interact with neurotransmitter systems. The following diagram illustrates a simplified signaling pathway for a generic G-protein coupled receptor (GPCR), a common target for psychoactive drugs.

Caption: A simplified G-protein coupled receptor signaling cascade.

Conclusion

The (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone structure represents a synthetically accessible molecule with potential for biological activity, based on its membership in the N-benzoylpyrrolidine class. This guide has provided a comprehensive overview of its predicted properties, a detailed, exemplary synthesis protocol, and a framework for its characterization. While specific experimental data for this compound remains elusive in public literature, the methodologies and principles outlined here offer a solid foundation for researchers and drug development professionals interested in synthesizing and evaluating this and related molecules. Further research is warranted to determine the specific biological targets and therapeutic potential of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-bromo-3-methylphenylcarbonyl)pyrrolidine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related chemical entities.

Predicted ¹H NMR Data

The expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound in a deuterated chloroform (CDCl₃) solvent are summarized in the table below. These predictions are derived from known spectral data of analogous compounds, including phenyl(pyrrolidin-1-yl)methanone and various substituted aromatic systems.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-5' (Pyrrolidine) | ~ 3.6 - 3.4 | Triplet | ~ 6.8 |

| H-3', H-4' (Pyrrolidine) | ~ 2.0 - 1.8 | Multiplet | - |

| Ar-CH₃ (Methyl) | ~ 2.4 | Singlet | - |

| Ar-H (H-2) | ~ 7.5 | Singlet (or narrow doublet) | - |

| Ar-H (H-6) | ~ 7.3 | Doublet | ~ 8.0 |

| Ar-H (H-5) | ~ 7.6 | Doublet | ~ 8.0 |

Structural Representation and Proton Assignment

The chemical structure of this compound and the assignment of the protons are illustrated in the diagram below. This visualization aids in correlating the predicted ¹H NMR signals to their respective positions within the molecule.

Figure 1: Chemical structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Instrument and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹H NMR spectrum follows a logical workflow, as depicted in the diagram below. This involves understanding the molecular structure, predicting the chemical environment of each proton, and correlating these predictions with known spectral data of similar compounds.

Figure 2: Workflow for the analysis of the ¹H NMR spectrum.

Technical Guide: 13C NMR Spectroscopy of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound (4-bromo-3-methylphenylcarbonyl)pyrrolidine. This document includes predicted 13C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the structural assignments. This guide is intended to support research and development activities where this compound is of interest.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR spectra for this compound, the following chemical shifts have been predicted based on established principles of NMR spectroscopy and data from analogous structures. The predictions leverage known substituent effects on aromatic systems and published data for N-acylpyrrolidines.

Predicted Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The carbon atoms are numbered as indicated in the accompanying structure.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| C1 | ~169 | Singlet (s) |

| C2 | ~138 | Singlet (s) |

| C3 | ~135 | Singlet (s) |

| C4 | ~132 | Doublet (d) |

| C5 | ~128 | Singlet (s) |

| C6 | ~126 | Doublet (d) |

| C7 | ~125 | Doublet (d) |

| C8 | ~48 | Triplet (t) |

| C9 | ~26 | Triplet (t) |

| C10 | ~24 | Triplet (t) |

| C11 | ~46 | Triplet (t) |

| C12 | ~23 | Quartet (q) |

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structure for Carbon Numbering:

Caption: Structure of this compound with carbon numbering for 13C NMR assignment.

Experimental Protocol

The following is a standard protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.

Table 2: Experimental Protocol for 13C NMR Spectroscopy

| Parameter | Specification |

| Sample Preparation | |

| Sample Concentration | 10-50 mg of the compound dissolved in approximately 0.6-0.7 mL of deuterated solvent. |

| Solvent | Deuterated chloroform (CDCl3) is a common choice. Other deuterated solvents such as DMSO-d6, Acetone-d6, or Methanol-d4 can be used depending on the solubility of the compound. |

| Standard | Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). |

| NMR Instrument | |

| Spectrometer | A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. |

| Nucleus Observed | 13C |

| Acquisition Parameters | |

| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). |

| Acquisition Time (aq) | 1-2 seconds. |

| Relaxation Delay (d1) | 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation. |

| Number of Scans (ns) | 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. |

| Spectral Width (sw) | 0 to 220 ppm. |

| Temperature | 298 K (25 °C). |

| Processing Parameters | |

| Apodization | Exponential multiplication with a line broadening factor of 1-2 Hz. |

| Phasing | Automatic or manual phase correction. |

| Baseline Correction | Automatic or manual baseline correction. |

| Referencing | The spectrum is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal TMS standard (0.00 ppm). |

Logical Relationships in 13C NMR Data

The following diagram illustrates the logical workflow from the molecular structure to the interpretation of the 13C NMR spectrum.

Caption: Logical workflow from molecular structure to the final tabulated 13C NMR data.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound. The predicted data and experimental protocol herein serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. For definitive structural confirmation, experimental acquisition and analysis of the 13C NMR spectrum are recommended.

A Senior Application Scientist's Guide to the Mass Spectrometry of (4-bromo-3-methylphenylcarbonyl)pyrrolidine

Introduction

Welcome to this in-depth technical guide on the mass spectrometry of (4-bromo-3-methylphenylcarbonyl)pyrrolidine. This document is intended for researchers, scientists, and professionals in drug development who are looking to understand and apply mass spectrometry techniques to characterize this and similar molecules. As a senior application scientist, my goal is to provide not just a protocol, but a foundational understanding of the principles and a practical guide to interpreting the resulting data. This compound, with a molecular formula of C₁₂H₁₄BrNO and a molecular weight of 268.15, presents interesting features for mass spectrometric analysis due to the presence of a bromine atom, a carbonyl group, and a pyrrolidine ring.[1][2] This guide will delve into the expected behavior of this molecule under various mass spectrometry conditions, providing you with the knowledge to confidently analyze your own data.

Core Principles of Mass Spectrometry for Halogenated Aromatic Compounds

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, several key principles come into play.

The Isotopic Signature of Bromine

A key characteristic of compounds containing bromine is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[4][5] This results in a distinctive isotopic pattern in the mass spectrum. The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two m/z units (M+ and M+2).[4][5][6] This signature is a powerful diagnostic tool for identifying the presence of a bromine atom in an unknown compound.

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is critical for successful mass spectrometric analysis. For a semi-volatile and thermally stable compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques like Electrospray Ionization (ESI) are viable options.

-

Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation.[7] While this can sometimes make it difficult to observe a prominent molecular ion peak, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9] This is particularly useful for confirming the molecular weight of the compound. ESI can be operated in both positive and negative ion modes. For this molecule, the presence of the nitrogen atom in the pyrrolidine ring and the carbonyl oxygen makes it a good candidate for positive ion mode ESI.

Experimental Protocols

The following protocols are designed to be a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the pure compound or its presence in a relatively clean matrix.

| Parameter | Setting | Rationale |

| GC Column | HP-5MS (or equivalent) | A non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Injector Temperature | 250 °C | To ensure complete vaporization of the analyte. |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) | A typical temperature program for eluting semi-volatile compounds. |

| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |

| Ion Source Temperature | 230 °C | To maintain the analyte in the gas phase without thermal degradation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Common mass analyzers for GC-MS systems. |

| Scan Range | 50 - 400 m/z | To cover the expected molecular ion and fragment ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is ideal for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures.

| Parameter | Setting | Rationale |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% formic acid | The aqueous phase for reverse-phase chromatography. Formic acid aids in protonation for ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic phase for eluting the analyte. |

| Gradient | 10% B to 95% B over 5 minutes | A standard gradient for eluting a wide range of compounds. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |

| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for this compound. |

| Ionization Mode | Positive | The molecule is expected to readily form a protonated species ([M+H]⁺). |

| Capillary Voltage | 3.5 kV | To generate a stable electrospray. |

| Drying Gas Temperature | 325 °C | To aid in desolvation of the droplets. |

| Drying Gas Flow | 8 L/min | To facilitate solvent evaporation. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass analyzers for accurate mass measurements. |

| Scan Range | 100 - 500 m/z | To observe the protonated molecule and any in-source fragments. |

Data Analysis and Interpretation: Predicting the Fragmentation Pattern

The interpretation of the mass spectrum is crucial for structural elucidation. Based on the structure of this compound and known fragmentation patterns of similar compounds, we can predict the major fragmentation pathways.[7][10]

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be formed at m/z 267 and 269 with approximately equal intensity. The fragmentation is likely to proceed through several key pathways:

-

Alpha-Cleavage: The most favorable cleavage is often adjacent to the carbonyl group and the nitrogen atom of the pyrrolidine ring. This can lead to the formation of a stable acylium ion.

-

Loss of the Pyrrolidine Ring: Cleavage of the bond between the carbonyl carbon and the pyrrolidine nitrogen can result in the loss of a neutral pyrrolidine radical, leading to the formation of the 4-bromo-3-methylbenzoyl cation.

-

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, leading to characteristic losses.

-

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, resulting in a fragment ion without the bromine atom.

The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 268 and 270. To gain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron M⁺˙ ion from EI.

Predicted fragmentation pathways for the [M+H]⁺ ion include:

-

Loss of Pyrrolidine: A common fragmentation pathway for protonated N-acyl compounds is the loss of the neutral pyrrolidine molecule.

-

Formation of the Immonium Ion: Cleavage can also lead to the formation of a protonated pyrrolidine or a related immonium ion.[11][12]

The following diagram illustrates the predicted major fragmentation pathways in a tandem MS experiment.

Caption: Predicted MS/MS fragmentation of protonated this compound.

Troubleshooting and Advanced Considerations

-

Matrix Effects in LC-MS: In complex samples, co-eluting compounds can suppress or enhance the ionization of the analyte. This can be mitigated by optimizing the chromatography to separate the analyte from interfering matrix components or by using an internal standard.

-

In-Source Fragmentation: In ESI, fragmentation can sometimes occur in the ion source, especially at higher source temperatures or voltages. This can complicate the interpretation of the mass spectrum. It is important to optimize the source conditions to minimize in-source fragmentation.

-

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments like Q-TOFs or Orbitraps allows for the determination of the elemental composition of the molecular ion and its fragments. This provides a much higher degree of confidence in the identification of the compound and its fragments.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the unique structural features of the molecule. By understanding the principles of ionization and fragmentation, particularly the characteristic isotopic signature of bromine and the common fragmentation pathways of N-acylpyrrolidines, researchers can confidently identify and characterize this compound. The protocols and predicted fragmentation patterns provided in this guide serve as a robust starting point for developing and interpreting mass spectrometry data for this and structurally related molecules. As with any analytical method, careful optimization and a thorough understanding of the underlying principles are key to achieving high-quality, reliable results.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]

- 12. annexpublishers.com [annexpublishers.com]

Solubility Profile of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-bromo-3-methylphenylcarbonyl)pyrrolidine, a compound of interest in contemporary chemical and pharmaceutical research. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document outlines the standardized methodologies for its determination. It presents a framework for data presentation through a representative table and details the experimental protocols necessary for accurate solubility assessment. Furthermore, a visual workflow is provided to guide researchers through the solubility determination process. This guide is intended to serve as a foundational resource for scientists engaged in the physicochemical characterization of this compound and similar chemical entities.

Introduction

This compound is a chemical compound with potential applications in various fields of research and development. An understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization solvents, and vehicles for in vitro and in vivo testing. This guide addresses the critical need for a standardized approach to determining and presenting the solubility data for this compound.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined values. The data herein is hypothetical and serves to illustrate the proper format for data presentation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Non-Polar Solvents | ||||

| Hexane | 1.88 | < 0.1 | < 0.0004 | Equilibrium Solubility |

| Toluene | 2.38 | 5.2 | 0.0194 | Equilibrium Solubility |

| Diethyl Ether | 4.34 | 15.8 | 0.0589 | Equilibrium Solubility |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 9.08 | 150.2 | 0.5601 | Equilibrium Solubility |

| Acetone | 20.7 | 85.5 | 0.3188 | Equilibrium Solubility |

| Acetonitrile (ACN) | 37.5 | 25.1 | 0.0936 | Equilibrium Solubility |

| Dimethylformamide (DMF) | 36.7 | > 200 | > 0.7458 | Equilibrium Solubility |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 0.7458 | Equilibrium Solubility |

| Polar Protic Solvents | ||||

| Ethanol | 24.6 | 45.3 | 0.1689 | Equilibrium Solubility |

| Methanol | 32.7 | 30.7 | 0.1145 | Equilibrium Solubility |

| Water | 80.1 | < 0.01 | < 0.00004 | Equilibrium Solubility |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for accurate physicochemical characterization. The shake-flask method is considered the gold standard for this purpose.[1][2]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium may vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[1] Care must be taken to avoid any undissolved solid from being carried over. The filter material should be chemically compatible with the solvent and should not adsorb the solute.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound in the same solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL and mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While published quantitative data is currently lacking, this guide provides the necessary framework for its determination and presentation. By following the detailed experimental protocol for the shake-flask method and adhering to a standardized data reporting format, researchers can generate high-quality, reproducible solubility data. This will facilitate the comparison of results across different laboratories and support the continued investigation of this compound's potential applications.

References

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE for proteomics research

An In-depth Technical Guide on the Proteomic Applications of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Disclaimer: This technical guide outlines the potential and hypothetical applications of this compound in proteomics research. As of the latest literature review, no specific experimental data or published studies are available for this compound. The methodologies and conceptual frameworks presented are based on the compound's structural features and established principles in chemical biology and proteomics.

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-bromo-3-methylphenyl group via a carbonyl bridge.[1][2][3][4][5] While specific research on its biological activity is not yet published, its structural components suggest significant potential for proteomics applications, particularly in the realms of covalent ligand discovery and targeted protein degradation. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs.[6][7][8] The bromo-methylphenyl moiety provides a handle for further chemical modification and may confer specific binding interactions or potential reactivity.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the utility of this molecule as a chemical probe or a building block for more complex bioactive agents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are critical for experimental design, influencing factors such as solubility, cell permeability, and potential for non-specific binding.

| Property | Value | Source |

| CAS Number | 149105-15-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄BrNO | [1][2][3] |

| Molecular Weight | 268.15 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |

| Predicted LogP | 2.99 | [1] |

| Purity | ≥97% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Potential Applications in Proteomics Research

The structure of this compound suggests several avenues for its use in proteomics, primarily centered on identifying and modulating protein function.

As a Covalent Chemical Probe

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency and prolonged duration of action.[9] The aryl bromide in the compound, while not a classical electrophilic "warhead," could potentially be activated under specific conditions (e.g., photochemically) to form a covalent bond with nucleophilic residues on a target protein.[10] A more direct application is using the compound as a scaffold to introduce a reactive group for covalent targeting. Chemoproteomic platforms are essential for validating such covalent interactions and assessing their selectivity across the proteome.[9][11][12]

As a Building Block for Proteolysis-Targeting Chimeras (PROTACs)

One of the most promising hypothetical applications is its use as a foundational piece for creating PROTACs. Some suppliers classify this molecule as a "Protein Degrader Building Block".[3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[][14] In this context, this compound could serve as the "warhead" that binds to the protein of interest. The bromine atom provides a convenient site for synthetic elaboration, allowing for the attachment of a linker and an E3 ligase-recruiting ligand (e.g., a derivative of thalidomide for Cereblon, or a ligand for VHL).

Caption: Conceptual workflow for a PROTAC derived from the core compound.

Hypothetical Experimental Data

To illustrate the potential outcomes of proteomics experiments with this compound, the following tables present hypothetical data.

Table: Hypothetical Kinase Selectivity Profile

This table shows plausible results from a competitive chemoproteomic screen, such as MIB/MS (Multiplexed Inhibitor Beads/Mass Spectrometry), testing the compound against a panel of protein kinases.[15]

| Kinase Target | Percent Inhibition @ 1 µM (Hypothetical) |

| CDK2 | 85% |

| MAPK1 | 22% |

| PIK3CA | 15% |

| BTK | 92% |

| EGFR | 12% |

| SRC | 35% |

Table: Hypothetical Mass Spectrometry Data for Covalent Adduct

This table outlines the expected mass shifts in an intact protein mass spectrometry experiment, a key method for confirming covalent bond formation.[16][17]

| Analysis | Expected Mass (Da) (Hypothetical) | Mass Shift (Da) |

| Unmodified Target Protein (e.g., BTK) | 77,000.0 | N/A |

| Target Protein + Compound | 77,267.15 | +267.15 |

| Target Protein + Compound (Loss of HBr) | 77,187.07 | +187.07 |

Note: The mass shift depends on the mechanism of covalent bond formation. A simple addition would result in a +268.15 Da shift. A nucleophilic aromatic substitution displacing the bromide would result in a +188.07 Da shift. The value +267.15 assumes the loss of one proton upon reaction.

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of this compound in a proteomics context.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

This protocol describes a hypothetical synthesis to append a biotin tag to the core molecule, creating a probe for affinity-based target identification. A common strategy would be a Suzuki coupling to replace the bromine atom.

-

Reaction Setup: In a dried Schlenk tube, combine this compound (1.0 eq), a commercially available boronic acid or pinacol ester containing a linker and a protected amine (e.g., Boc-NH-(CH₂)n-Bpin) (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water.

-

Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.

-

Heating: Heat the reaction mixture at 90°C overnight, monitoring progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the Boc-protected intermediate.

-

De-protection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

-

Biotinylation: Remove the solvent and TFA under reduced pressure. Re-dissolve the resulting amine in DMF, add DIPEA (3.0 eq) and Biotin-NHS ester (1.2 eq). Stir overnight.

-

Final Purification: Purify the final biotinylated probe using reverse-phase HPLC. Confirm identity and purity by LC-MS and NMR.

Protocol 2: Affinity Pull-Down and Mass Spectrometry for Target ID

This protocol uses the synthesized biotin probe to enrich for protein binding partners from a complex biological sample.

-

Lysate Preparation: Grow cells (e.g., HEK293T) to ~80% confluency. Harvest, wash with PBS, and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Probe Incubation: Incubate the clarified proteome (~1-2 mg total protein) with the biotinylated probe (e.g., 5 µM final concentration) for 1 hour at 4°C. As a negative control, incubate a separate aliquot of lysate with DMSO. For a competition control, pre-incubate the lysate with a 50-fold excess of the original, unmodified compound for 30 minutes before adding the biotin probe.

-

Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the probe and its binding partners.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3x with lysis buffer, 2x with PBS) to remove non-specific binders.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

-

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Data Analysis: Search the resulting MS/MS data against a protein database using a search engine like MaxQuant or Proteome Discoverer. Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

Caption: Experimental workflow for affinity-based target identification.

Protocol 3: Intact Protein Mass Spectrometry

This protocol is designed to directly confirm covalent modification of a purified protein.[9][16]

-

Protein Incubation: Incubate the purified recombinant target protein (e.g., 5 µM) with a 5- to 10-fold molar excess of this compound in an MS-compatible buffer (e.g., 20 mM ammonium acetate) for various time points (e.g., 0, 1, 4, 24 hours) at room temperature. A DMSO control is essential.

-

Sample Desalting: Prior to MS analysis, desalt the samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove excess compound and non-volatile salts.

-

LC-MS Analysis: Analyze the samples via liquid chromatography coupled to a high-resolution mass spectrometer. Use a short C4 column with a water/acetonitrile gradient containing 0.1% formic acid.

-

Data Deconvolution: Acquire spectra across the protein's expected m/z range. Use deconvolution software (e.g., MagTran, Thermo BioPharma Finder) to reconstruct the zero-charge mass spectrum of the protein.

-

Analysis: Compare the deconvoluted mass of the compound-treated protein to the DMSO control. A mass shift corresponding to the addition of the compound (or a fragment thereof) confirms covalent modification.

Hypothetical Signaling Pathway Modulation

To provide biological context, we can hypothesize that the compound targets a key signaling node, such as a kinase in the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and other diseases.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 149105-15-7|(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 5. usbio.net [usbio.net]

- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 15. Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Role of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE as a protein degrader building block

An In-depth Technical Guide on (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE as a Protein Degrader Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation and Building Blocks

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, trigger the actual removal of the target protein.

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The modular nature of PROTACs allows for the rational design and synthesis using a variety of chemical building blocks.

This guide focuses on the role and application of This compound , a commercially available building block for the synthesis of protein degraders.

Core Properties of this compound

This building block possesses key chemical features that make it suitable for incorporation into protein degraders.

| Property | Value |

| CAS Number | 149105-15-7 |

| Molecular Formula | C₁₂H₁₄BrNO |

| Molecular Weight | 268.15 g/mol |

| Synonym | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone |

| Key Functional Groups | Aryl Bromide, Amide, Pyrrolidine |

The aryl bromide is a versatile chemical handle for linker attachment through various cross-coupling reactions. The 4-bromo-3-methylphenyl moiety is a known pharmacophore in ligands targeting various proteins, including kinases and bromodomains. The pyrrolidine ring can contribute to binding affinity and improve physicochemical properties such as solubility.

Hypothesized Role and Application in PROTAC Design

Based on its structural features, this compound is hypothesized to function as a warhead or a precursor to a warhead in a PROTAC. The bromophenyl group can serve as the primary binding motif for the protein of interest. The bromine atom provides a strategic point for linker attachment, allowing for the exploration of structure-activity relationships (SAR) without disrupting the core binding interactions.

A plausible application is in the development of degraders for proteins that are known to bind to ligands containing a bromophenyl group, such as certain kinases or BET bromodomain proteins like BRD4.

Experimental Protocols

The following protocols are representative methodologies for the incorporation of this compound into a PROTAC and its subsequent evaluation. These protocols are based on established methods for PROTAC synthesis.

Synthesis of a Hypothetical PROTAC

This protocol describes a two-step synthesis of a PROTAC where this compound serves as the warhead, which is coupled to an amine-terminated PEG linker via a Buchwald-Hartwig amination, followed by amide coupling to an E3 ligase ligand (e.g., pomalidomide).

Step 1: Buchwald-Hartwig Amination for Linker Attachment

-

Materials:

-

This compound

-

Amine-PEG-linker (e.g., 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid tert-butyl ester)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

To an oven-dried flask, add this compound (1.0 eq), the amine-PEG-linker (1.2 eq), Cs₂CO₃ (2.0 eq), and XPhos (0.1 eq).

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene and Pd₂(dba)₃ (0.05 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the warhead-linker conjugate.

-

Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the carboxylic acid.

-

Step 2: Amide Coupling to E3 Ligase Ligand

-

Materials:

-

Warhead-linker conjugate from Step 1

-

E3 ligase ligand with an amine handle (e.g., pomalidomide)

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

-

Procedure:

-

To a solution of the warhead-linker conjugate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Evaluation of Protein Degradation by Western Blot

-

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and compare to the DMSO-treated sample to determine the percentage of degradation.

-

Quantitative Data Presentation

The efficacy of a novel PROTAC is assessed using several key metrics. The following tables present illustrative data for a hypothetical PROTAC, "Degrader-X," synthesized using the building block.

Table 1: Illustrative Binding Affinities

| Component | Target Protein Binding (K_d, nM) | E3 Ligase Binding (K_d, nM) |

| Warhead | 150 | > 10,000 |

| Degrader-X | 200 | 1,500 |

Table 2: Illustrative Degradation Performance

| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Degrader-X | Cell Line A | 25 | 95 |

| Degrader-X | Cell Line B | 50 | 90 |

-

DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.

Visualization of Pathways and Workflows

PROTAC Synthesis Workflow

Potential biological targets of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

An In-depth Technical Guide on the Potential Biological Targets of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Disclaimer: As of December 2025, there is no publicly available scientific literature or patent data detailing the specific biological targets, quantitative metrics, or mechanisms of action for the compound this compound. The following guide is a predictive analysis based on the biological activities of structurally similar compounds. The identified potential targets and associated experimental protocols are representative of the compound class and should be used as a strategic starting point for further investigation.

Introduction and Structural Analysis

This compound belongs to the chemical class of N-benzoylpyrrolidines. The core structure, a pyrrolidine ring acylated with a substituted benzoyl group, is a common scaffold in medicinal chemistry. The substituents on the phenyl ring, a bromine atom at position 4 and a methyl group at position 3, are critical for determining the compound's physicochemical properties and its potential interactions with biological macromolecules.

Key Structural Features:

-

Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that can participate in various non-covalent interactions.

-

Carbonyl Group: Acts as a hydrogen bond acceptor.

-

Substituted Phenyl Ring: The bromo and methyl substituents influence the compound's electronics, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for specific targets.

Based on these features, compounds of this class are frequently investigated for their activity on the central nervous system (CNS) and as enzyme inhibitors.

Potential Biological Targets

Analysis of structurally related compounds suggests that this compound may interact with the following protein families:

-

Monoamine Transporters: Specifically, the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Phenyl-pyrrolidine derivatives are well-known scaffolds for transporter inhibitors.

-

Cannabinoid Receptors: The cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) are G-protein coupled receptors that are modulated by compounds with similar structural motifs.

-

Enzymes: Various enzymes, including fatty acid amide hydrolase (FAAH) and monoamine oxidase (MAO), are known to be inhibited by related small molecules.

Quantitative Analysis of Structurally Similar Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data for structurally analogous compounds acting on the proposed target classes. Note: These data are not for this compound but for representative compounds from the literature to illustrate potential activity profiles.

| Compound Class | Target | Assay Type | Value (nM) | Reference |

| Substituted Phenyl-Pyrrolidines | DAT | [³H]WIN 35,428 Binding | IC₅₀: 10-100 | Fictional Example |

| Substituted Phenyl-Pyrrolidines | NET | [³H]Nisoxetine Binding | IC₅₀: 50-500 | Fictional Example |

| Substituted Phenyl-Pyrrolidines | SERT | [³H]Citalopram Binding | IC₅₀: >1000 | Fictional Example |

| Benzoylpyrrolidine Derivatives | CB1 Receptor | [³H]CP55,940 Binding | Kᵢ: 20-200 | Fictional Example |

| Benzoylpyrrolidine Derivatives | FAAH | Enzyme Inhibition | IC₅₀: 15-150 | Fictional Example |

Detailed Experimental Protocols

The following are detailed, representative protocols for assessing the activity of a novel compound like this compound against the potential target classes.

Monoamine Transporter Binding Assay

Objective: To determine the in vitro binding affinity of the test compound for DAT, NET, and SERT.

Methodology: Radioligand displacement assay using membranes from cells stably expressing the human transporters.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

96-well microplates, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Thaw cell membrane aliquots on ice.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or non-specific inhibitor (10 µM final concentration).

-

50 µL of the diluted test compound.

-

50 µL of the radioligand (at a final concentration equal to its K_d).

-

50 µL of the cell membrane preparation (10-20 µg of protein).

-

-

Incubate the plates at room temperature for 2 hours with gentle shaking.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

CB1 Receptor Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of the test compound at the human CB1 receptor.

Methodology: cAMP accumulation assay in cells expressing the CB1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human CB1 receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.

-

Forskolin (adenylyl cyclase activator).

-

CP55,940 (a potent CB1 agonist).

-

Test compound stock solution.

-

cAMP detection kit (e.g., HTRF or AlphaScreen).

Procedure:

-

Seed the CHO-hCB1 cells in a 96-well plate and incubate overnight.

-

Remove the culture medium and add the assay buffer containing the test compound at various concentrations.

-

To determine antagonist activity, add a fixed concentration of the agonist CP55,940 (EC₈₀).

-

Incubate for 30 minutes at 37°C.

-

Add forskolin (10 µM final concentration) to all wells to stimulate adenylyl cyclase.

-

Incubate for another 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP detection kit.

-

Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations: Pathways and Workflows

Proposed Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for identifying and validating the biological targets of a novel compound.

Caption: A generalized workflow for the identification and validation of biological targets for a novel small molecule.

Hypothetical CB1 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway for the CB1 receptor, a potential target.

Caption: A simplified diagram of the CB1 receptor-mediated inhibition of the cAMP/PKA signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is not currently in the public domain, a robust analysis of its structural analogues provides a strong foundation for initiating a target discovery program. The most promising potential targets are monoamine transporters and cannabinoid receptors.

The immediate next steps for characterizing this compound should involve:

-

In Silico Docking Studies: Computational modeling to predict the binding modes and affinities for the proposed targets.

-

Broad In Vitro Screening: Employing a wide panel of receptor binding and enzyme inhibition assays to empirically identify high-affinity targets.

-

Lead Optimization: Should promising activity be identified, further structure-activity relationship (SAR) studies would be warranted to improve potency and selectivity.

This predictive guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals to design and execute a well-informed investigation into the biological activities of this compound.

Spectroscopic Characterization of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-bromo-3-methylphenylcarbonyl)pyrrolidine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes expected spectroscopic data based on the analysis of its constituent chemical moieties: the 4-bromo-3-methylbenzoyl group and the pyrrolidine ring. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides detailed, standardized experimental protocols for acquiring such spectra. The information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry for the identification and characterization of this and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone

-

Molecular Formula: C₁₂H₁₄BrNO

-

Molecular Weight: 268.15 g/mol

-

CAS Number: 149105-15-7

Predicted Spectroscopic Data